1H and 13C NMR chemical shifts for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile
1H and 13C NMR chemical shifts for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile
Abstract
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. Due to the absence of experimentally acquired spectra for this specific molecule in publicly accessible literature[1], this document synthesizes foundational NMR principles and data from structurally analogous compounds to offer a robust, predictive framework. The guide details the theoretical basis for the chemical shift assignments for each nucleus, presents the predicted data in a structured format, outlines a rigorous experimental protocol for future spectral acquisition, and is intended for researchers, scientists, and professionals in the fields of synthetic chemistry and drug development.
Introduction and Molecular Structure
3-Ethoxy-2-methanesulfonylpent-2-enenitrile is a multifunctional molecule featuring a unique electronic and structural arrangement. Its core is a pent-2-enenitrile backbone, substituted with an ethoxy group at the C3 position and a methanesulfonyl group at the C2 position. This configuration, with electron-donating (ethoxy) and electron-withdrawing (methanesulfonyl, nitrile) groups positioned across a double bond, creates a highly polarized system. Understanding the NMR landscape of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical reactivity.
The key structural features influencing the NMR spectra are:
-
An α,β-unsaturated nitrile system.
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A vinyl ether moiety (the ethoxy group attached to the double bond).
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An electron-withdrawing methanesulfonyl group directly attached to the electron-rich double bond.
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An ethyl group at the C4 position of the pentene chain.
This guide will deconstruct the molecule by functional group to predict the chemical environment and corresponding NMR signals for each proton and carbon nucleus.
Caption: Molecular structure of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile with atom numbering for NMR assignment.
Theoretical Framework and Prediction of Chemical Shifts
The predicted chemical shifts are derived from established principles of NMR spectroscopy and analysis of empirical data for related functional groups.
¹H NMR Spectrum Prediction
The proton spectrum is predicted to show five distinct signals, corresponding to the methanesulfonyl methyl, the ethyl group of the ethoxy moiety, and the ethyl group of the pentene chain.
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Ethoxy Group (C6-H₂ and C7-H₃): The methylene protons (C6-H₂) are adjacent to an oxygen atom, which deshields them, placing their signal downfield. They will appear as a quartet due to coupling with the methyl protons (C7-H₃). The methyl protons will appear as a triplet. In vinyl ethers, the O-CH₂ signal typically appears in the range of δ 3.7-4.2 ppm.[2]
-
Pentene Ethyl Group (C4-H₂ and C5-H₃): These protons are part of an ethyl group attached to a double bond. The methylene protons (C4-H₂) are allylic and will be deshielded, appearing as a quartet coupled to the C5 methyl protons. The methyl protons (C5-H₃) will appear as a triplet.
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Methanesulfonyl Group (C8-H₃): The methyl protons of the methanesulfonyl group are attached to a strongly electron-withdrawing sulfonyl group. This deshielding effect typically places the singlet for these protons in the δ 3.0-3.3 ppm range, as seen in related compounds like methyl methanesulfonate.[3]
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals.
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Nitrile Carbon (C1): The carbon of a nitrile group (C≡N) typically resonates in the δ 115–120 ppm region.[4][5] Its chemical shift is influenced by the conjugation with the double bond.
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Olefinic Carbons (C2 and C3): These carbons are part of a polarized double bond.
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C3: This carbon is attached to the electropositive ethoxy group, which causes significant deshielding due to resonance, pushing its chemical shift far downfield. In vinyl ethers, the β-carbon (C-OR) is typically more deshielded than the α-carbon.[6] We predict this carbon to be in the δ 150-165 ppm range.
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C2: This carbon is attached to two electron-withdrawing groups, the nitrile and the methanesulfonyl group. This will also result in a downfield shift, likely in the δ 110-125 ppm region.
-
-
Ethoxy Carbons (C6 and C7): The methylene carbon (C6), being directly attached to oxygen, will be significantly deshielded and is expected in the δ 60-70 ppm range.[7] The terminal methyl carbon (C7) will be found further upfield, typically around δ 14-16 ppm.
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Pentene Ethyl Carbons (C4 and C5): The allylic methylene carbon (C4) will appear in the typical alkyl region, but slightly downfield due to its proximity to the double bond (δ 20-30 ppm). The methyl carbon (C5) will be further upfield (δ 10-15 ppm).
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Methanesulfonyl Carbon (C8): The methyl carbon of the methanesulfonyl group is attached to the electron-withdrawing sulfonyl group, placing its signal in the δ 40-50 ppm range.[8]
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR data for 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C6-H ₂ (Ethoxy) | 4.0 - 4.2 | Quartet (q) | ~7.1 | Deshielded by adjacent oxygen atom; typical for vinyl ethers. |
| C8-H ₃ (Sulfonyl) | 3.1 - 3.3 | Singlet (s) | - | Deshielded by the strongly electron-withdrawing SO₂ group.[3] |
| C4-H ₂ (Pentene) | 2.5 - 2.7 | Quartet (q) | ~7.5 | Allylic position, deshielded by the double bond. |
| C7-H ₃ (Ethoxy) | 1.4 - 1.6 | Triplet (t) | ~7.1 | Standard chemical shift for an ethyl group attached to oxygen. |
| C5-H ₃ (Pentene) | 1.1 - 1.3 | Triplet (t) | ~7.5 | Standard upfield chemical shift for a terminal methyl group. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 3 (Olefinic) | 160 - 165 | Vinyl ether carbon (β to oxygen), strongly deshielded by resonance.[6] |
| C 1 (Nitrile) | 115 - 120 | Typical range for α,β-unsaturated nitrile carbons.[5] |
| C 2 (Olefinic) | 112 - 118 | Olefinic carbon deshielded by adjacent nitrile and sulfonyl groups. |
| C 6 (Ethoxy CH₂) | 65 - 70 | Methylene carbon attached to electronegative oxygen.[9] |
| C 8 (Sulfonyl CH₃) | 42 - 46 | Methyl carbon attached to the electron-withdrawing SO₂ group.[8] |
| C 4 (Pentene CH₂) | 22 - 28 | Allylic carbon in the alkyl region. |
| C 7 (Ethoxy CH₃) | 14 - 16 | Standard upfield chemical shift for a terminal ethyl group carbon. |
| C 5 (Pentene CH₃) | 12 - 14 | Standard upfield chemical shift for a terminal methyl group. |
Standard Experimental Protocol for NMR Data Acquisition
To validate the predictions herein, the following protocol is recommended for acquiring high-quality NMR spectra of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.
Caption: A standardized workflow for the NMR analysis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile.
Detailed Methodologies:
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Sample Preparation:
-
Accurately weigh 15-20 mg of solid 3-Ethoxy-2-methanesulfonylpent-2-enenitrile or use an equivalent volume if it is an oil.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (Chloroform-d, CDCl₃, is a suitable starting choice). Ensure the solvent is of high purity to avoid extraneous signals.[10][11]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard for both ¹H and ¹³C spectra (δ = 0.0 ppm).
-
Ensure the sample is fully dissolved, then filter it through a small plug of glass wool into a 5 mm NMR tube.
-
-
Instrumental Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
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Number of Scans: 16 to 32, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Instrumental Parameters (¹³C NMR):
-
Spectrometer Frequency: 101 MHz (for a 400 MHz instrument).
-
Mode: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0 to 220 ppm.[12]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. This is a crucial parameter to allow for the relaxation of all carbon nuclei, including those without attached protons.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.
-
Perform manual phasing and baseline correction to ensure accurate integration and peak picking.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate all signals and determine the multiplicities and coupling constants (J-values) for all relevant peaks.
-
For the ¹³C spectrum, identify the chemical shift of each unique carbon atom.
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Conclusion
This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile. The analysis of constituent functional groups—vinyl ether, α,β-unsaturated nitrile, and methanesulfonyl moieties—allows for a robust estimation of chemical shifts and coupling patterns. The predicted data serves as a valuable benchmark for any future synthesis and characterization of this compound. The provided experimental protocol offers a standardized method to obtain high-fidelity spectra, which will be essential for validating these predictions and confirming the compound's structure. Further two-dimensional NMR experiments, such as HSQC and HMBC, would be invaluable for definitively assigning all proton and carbon signals.
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